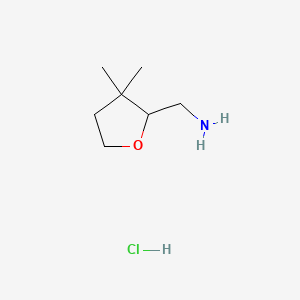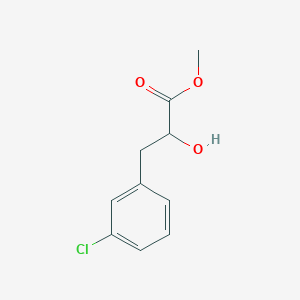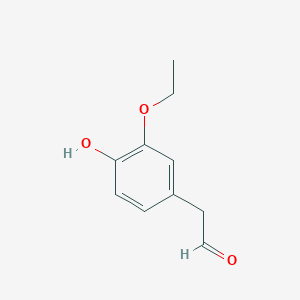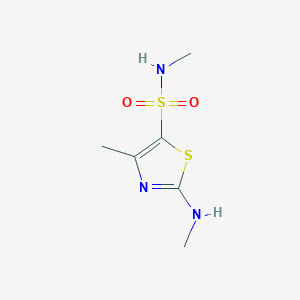
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxypyridine with a suitable cyclobutane derivative under controlled conditions. For example, the Negishi coupling reaction between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc chloride and 2-bromopyridine in the presence of a catalytic amount of Pd(PPh3)4 in THF under reflux for 20 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(4-Hydroxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.
Reduction: Formation of 1-(4-Methoxypyridin-2-yl)-3-aminocyclobutane-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile: Known for its interactions and mechanism of action in various biological systems.
Uniqueness
1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific structural features, such as the combination of a methoxypyridine ring and a cyclobutane ring with a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-(4-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-2-3-13-10(4-9)11(7-12)5-8(14)6-11/h2-4H,5-6H2,1H3 |
Clave InChI |
LOXLTVYATSNHIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)C2(CC(=O)C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


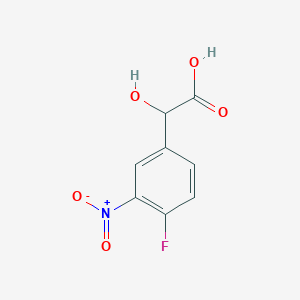
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
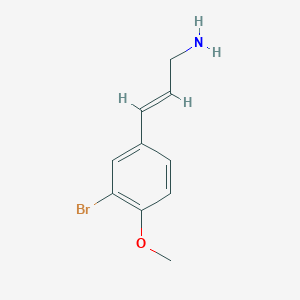
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
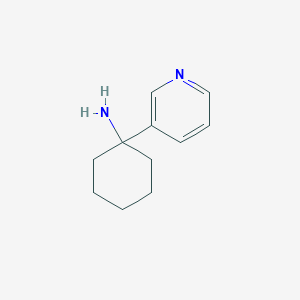
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)


